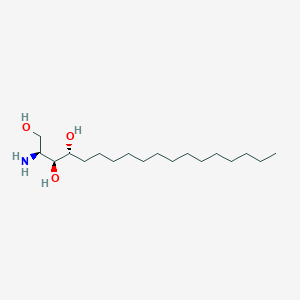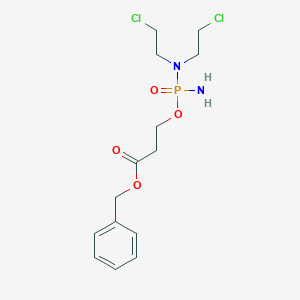
4-Aminoacetophenon-13C
Übersicht
Beschreibung
4-Aminoacetophenone-13C is a stable isotope-labeled compound, where the carbon-13 isotope is incorporated into the acetophenone structure. This compound is primarily used in scientific research for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions due to its unique isotopic labeling.
Wissenschaftliche Forschungsanwendungen
4-Aminoacetophenone-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of molecular interactions and pathways. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the steps and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemicals, where isotopic labeling helps in understanding the properties and behavior of the compounds.
Wirkmechanismus
Target of Action
4-Aminoacetophenone-13C is a biochemical used in proteomics research It’s known that the compound has two conformers (z and e arrangement of the co and nh2 groups) of 3’-aminoacetophenone and their 13c and 15n isotopologues .
Mode of Action
The interaction of 4-Aminoacetophenone-13C with its targets involves rotational spectroscopy . The spectra consist of μa and μb type lines that show a hyperfine structure due to both the nuclear quadrupole coupling of the 14N nucleus and the methyl internal rotation .
Biochemical Pathways
The compound is involved in internal motions leading to both vibrational modes and conformational complexity, which is related to the torsional degrees of freedom .
Result of Action
The molecular and cellular effects of 4-Aminoacetophenone-13C’s action involve the rotational spectra of the compound and its conformers . The Z form in 3’-aminoacetophenone is favored with respect to E, and the measured energy difference upper limit is about 5.5 (1) kJ mol −1 . Barriers to methyl internal rotation are V3 = 7.04 (2) and 6.530 (6) kJ mol −1 for 3’ (Z)- and 4’-aminoacetophenone, respectively .
Action Environment
The action of 4-Aminoacetophenone-13C is influenced by environmental factors such as temperature . The population of the compound’s conformers at equilibrium is dependent on the temperature and quantified by the Boltzmann distribution . Due to supersonic expansion cooling, no splitting related to amine inversion is observed .
Biochemische Analyse
Biochemical Properties
It is known that the compound has a melting point ranging from 96 to 100 degrees Celsius and exhibits limited solubility in water but good solubility in organic solvents like ethanol, acetone, and chloroform .
Molecular Mechanism
The rotational spectra of 4-Aminoacetophenone, and those of two conformers (Z and E arrangement of the CO and NH2 groups) of 3-Aminoacetophenone and their 13C and 15N isotopologues were investigated .
Metabolic Pathways
Stable isotope resolved metabolomics (SIRM) in mice orally gavaged with 13C-inulin (a tracer) observed dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoacetophenone-13C typically involves the introduction of the carbon-13 isotope into the acetophenone structure. One common method is the reaction of 4-nitroacetophenone with carbon-13 labeled reagents, followed by reduction to form the amino group. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of 4-Aminoacetophenone-13C may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes careful control of reaction conditions, purification steps, and quality assurance to ensure the isotopic labeling is consistent and accurate.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminoacetophenone-13C undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Nitroacetophenone or nitrosoacetophenone.
Reduction: 4-Amino-1-phenylethanol.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoacetophenone: The non-labeled version of the compound, used in similar applications but without the isotopic tracing capability.
3-Aminoacetophenone: A positional isomer with the amino group at the meta position, used in different chemical and biological studies.
4-Nitroacetophenone: An oxidized form of 4-Aminoacetophenone, used in various synthetic applications.
Uniqueness
4-Aminoacetophenone-13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it a valuable tool in studies where understanding the detailed behavior and interactions of the compound is crucial.
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)(113C)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,9H2,1H3/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRYKVSEZCQIHD-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate](/img/structure/B30879.png)

![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)







